An In-Depth Technical Guide to 1,3-Dielaidin: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 1,3-Dielaidin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dielaidin is a diacylglycerol molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a specific isomer of diacylglycerol (DAG), its physicochemical properties and biological activities are of significant interest in lipid research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological roles of 1,3-Dielaidin, with a focus on experimental methodologies and its involvement in cellular signaling.
Chemical Structure and Properties
1,3-Dielaidin, also known as 1,3-di-(9E-octadecenoyl)glycerol, is characterized by the presence of two trans-fatty acid chains. This trans configuration significantly influences its physical properties compared to its cis-isomer counterpart, 1,3-diolein.
Table 1: Physicochemical Properties of 1,3-Dielaidin
| Property | Value | Reference(s) |
| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [1] |
| Synonyms | 1,3-Di-9(E)-octadecenoin, 1,3-Dielaidoyl glycerol, DG(18:1(9E)/0:0/18:1(9E)) | [2][3] |
| Molecular Formula | C39H72O5 | [2][3] |
| Molecular Weight | 620.99 g/mol | |
| Appearance | White solid | |
| Melting Point | 55 °C | |
| Boiling Point | 678.3 °C at 760 mmHg | |
| Density | 0.934 g/cm³ | |
| Refractive Index | 1.477 | |
| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) (0.5 mg/ml). | |
| Storage | Freezer (-20°C) |
Synthesis of 1,3-Dielaidin
The synthesis of 1,3-Dielaidin can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and reduced byproduct formation.
Experimental Protocol: Enzymatic Synthesis of 1,3-Dielaidin
This protocol describes the lipase-catalyzed esterification of glycerol with elaidic acid.
Materials:
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Glycerol
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Elaidic acid
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Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
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Organic solvent (e.g., n-hexane, optional for solvent-based reaction)
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Molecular sieves (for water removal in solvent-free systems)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)
Methodology:
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Reaction Setup:
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Solvent-Free System: In a round-bottom flask, combine glycerol and elaidic acid in a 1:2 molar ratio. Add the immobilized lipase (typically 5-10% by weight of substrates) and molecular sieves.
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Solvent-Based System: Dissolve glycerol and elaidic acid in a suitable organic solvent like n-hexane. Add the immobilized lipase.
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Reaction Conditions:
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Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring. The optimal temperature will depend on the specific lipase used.
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If using a solvent-free system, apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.
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Monitoring the Reaction:
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Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Purification:
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After the reaction reaches completion (or equilibrium), separate the immobilized lipase by filtration.
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If a solvent was used, evaporate it under reduced pressure.
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Purify the crude product containing 1,3-Dielaidin, unreacted substrates, and other glycerides (monoelaidin, 1,2-dielaidin, and trielaidin) using silica gel column chromatography. A typical solvent system for elution is a gradient of hexane:diethyl ether:acetic acid (e.g., starting from 90:10:1 to 70:30:1, v/v/v).
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Collect the fractions containing 1,3-Dielaidin, as identified by TLC analysis against a standard.
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Evaporate the solvent from the collected fractions to obtain pure 1,3-Dielaidin.
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Characterization:
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Confirm the identity and purity of the synthesized 1,3-Dielaidin using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Biological Significance and Signaling Pathways
Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. The specific role of 1,3-Dielaidin in these pathways is an area of active research, with its unique trans-fatty acid composition potentially leading to distinct biological effects compared to other DAG isomers.
Diacylglycerol Signaling Pathway
The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.
The membrane-bound DAG recruits and activates conventional and novel isoforms of PKC. This activation is a critical step in transducing extracellular signals into intracellular responses.
Potential Unique Roles of 1,3-Dielaidin
The presence of elaidic acid, a trans-fatty acid, in 1,3-Dielaidin may confer specific properties that distinguish its biological activity from DAGs containing cis-fatty acids. Research on elaidic acid suggests it can influence:
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Membrane Fluidity: Trans-fatty acids are known to decrease membrane fluidity, which could affect the localization and activity of membrane-bound proteins, including PKC isoforms.
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Lipid Metabolism: Studies have shown that elaidic acid can impact lipid metabolism, potentially leading to alterations in the levels of other lipid signaling molecules.
Further research is needed to elucidate the specific interactions of 1,3-Dielaidin with PKC isoforms and its downstream effects on cellular signaling cascades.
Experimental Applications
1,3-Dielaidin serves as a valuable tool in lipid research, particularly as a standard in analytical techniques and as a probe in cellular assays.
Experimental Protocol: Use of 1,3-Dielaidin as a Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for using 1,3-Dielaidin as a standard for the quantification of diacylglycerols in a biological sample.
Materials:
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1,3-Dielaidin standard of known concentration
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Biological sample (e.g., cell lysate, plasma)
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Internal standard (e.g., a deuterated diacylglycerol)
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Solvents for lipid extraction (e.g., chloroform, methanol)
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Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
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GC-MS system
Methodology:
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Sample Preparation and Lipid Extraction:
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Homogenize the biological sample.
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Add a known amount of the internal standard to the sample.
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Extract the lipids using a standard method such as the Folch or Bligh-Dyer extraction.
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Dry the lipid extract under a stream of nitrogen.
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Derivatization:
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Reconstitute the dried lipid extract in a suitable solvent.
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Add the derivatizing agent to convert the hydroxyl group of the diacylglycerol into a more volatile trimethylsilyl (TMS) ether.
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Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
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GC-MS Analysis:
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Prepare a calibration curve by derivatizing known concentrations of the 1,3-Dielaidin standard.
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Inject the derivatized sample and standards onto the GC-MS system.
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Use an appropriate GC temperature program to separate the different lipid components.
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Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the 1,3-Dielaidin-TMS derivative and the internal standard.
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Data Analysis:
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Identify the peak corresponding to the 1,3-Dielaidin-TMS derivative based on its retention time and mass spectrum.
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Quantify the amount of 1,3-Dielaidin in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
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Conclusion
1,3-Dielaidin is a structurally distinct diacylglycerol with unique physicochemical properties conferred by its trans-fatty acid components. While it is known to participate in the general diacylglycerol signaling pathway, its specific biological roles and the nuances of its interactions with cellular machinery are still under investigation. The experimental protocols provided in this guide for its synthesis and use as an analytical standard offer a foundation for researchers to further explore the function of this intriguing lipid molecule in health and disease. Future studies are warranted to fully understand the impact of 1,3-Dielaidin on cellular processes and its potential as a target for therapeutic intervention.
